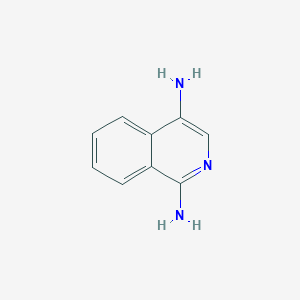![molecular formula C8H12N2O B11921858 (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
The preparation of (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol involves several synthetic routes. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .
Analyse Chemischer Reaktionen
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Wissenschaftliche Forschungsanwendungen
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways due to its bioactive properties.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities.
Industry: It is utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit specific enzymes and proteins, thereby affecting cellular processes. the exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound has a similar structure but differs in its methyl substitution, which can affect its biological activity and chemical properties.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This derivative includes a tetrazole ring, which can enhance its bioactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-2,4,7,9,11H,3,5-6H2 |
InChI-Schlüssel |
LPUBVGIASHIWQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C=CC=C2C(N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


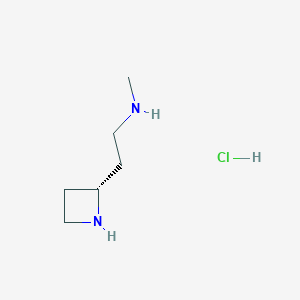
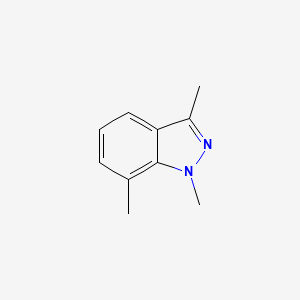
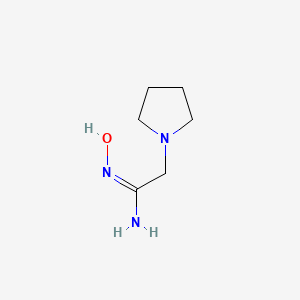
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)


![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)

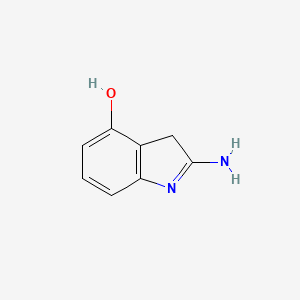
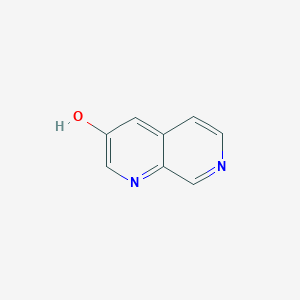
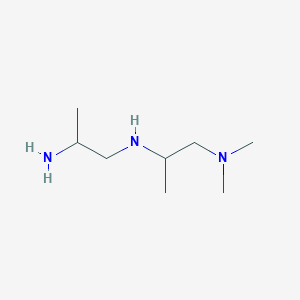
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
